4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with various functional groups. The benzothiadiazine scaffold is known for its diverse pharmacological activities, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced through an alkylation reaction, where a butyl halide reacts with the benzothiadiazine ring in the presence of a base.
Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzothiadiazine intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups attached to the benzothiadiazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The compound can modulate the activity of various enzymes and receptors, leading to its diverse pharmacological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an activator of receptors that regulate physiological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: The parent compound with similar pharmacological activities.
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-4H-1,2,4-thiadiazine: A closely related compound with slight structural differences.
Uniqueness
4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific functional groups, which confer distinct pharmacological properties. The presence of the butyl and piperidinyl groups enhances its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-3-4-11-22-16-7-5-6-8-17(16)27(24,25)20-19(22)26-14-18(23)21-12-9-15(2)10-13-21/h5-8,15H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTODROFBPYNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.